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Palmidin A

Molecular Docking Kinase Inhibition Network Pharmacology

Palmidin A (CAS 17062-55-4) directly addresses the problem of unreliable monomeric anthraquinones that fail to recapitulate dimer-specific kinase inhibition. • SRC kinase inhibitor with docking score -10.7 kcal/mol, outperforming coptisine and berberine. • Stable NOS2 binder confirmed by 100 ns MD simulations-unique to the dimeric scaffold. • BCL2 binding validated for apoptosis assays in BCL2-overexpressing cancer cells. Identity assured by HRMS and NMR; ≥98% purity; shipped globally at ambient temperature.

Molecular Formula C30H22O8
Molecular Weight 510.5 g/mol
CAS No. 17062-55-4
Cat. No. B12720476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmidin A
CAS17062-55-4
Molecular FormulaC30H22O8
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)CO)C=C(C=C3O)O
InChIInChI=1S/C30H22O8/c1-12-5-16-24(18-9-14(32)10-22(36)28(18)30(38)26(16)20(34)6-12)23-15-3-2-4-19(33)25(15)29(37)27-17(23)7-13(11-31)8-21(27)35/h2-10,23-24,31-36H,11H2,1H3
InChIKeyDJTVMANCSQLMCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palmidin A: Bianthrone Heterodimer with Distinct Recognition Profile


Palmidin A (CAS 17062-55-4) is a naturally occurring heterodimeric bianthrone belonging to the anthracene class, structurally characterized as an aloe-emodin anthrone–emodin anthrone dimer . It possesses a molecular formula of C₃₀H₂₂O₈ and a molecular weight of 510.49 g/mol, with six hydrogen bond donors and a topological polar surface area (TPSA) of 155.52 Ų . The compound is isolated from the roots of Rheum palmatum (Turkish rhubarb) and Rhamnus purshiana (cascara) and has been detected, though not quantified, in green vegetables [1]. Unlike monomeric anthraquinones such as emodin or aloe-emodin, Palmidin A's dimeric structure confers a distinct spatial conformation and electronic distribution that influences its interaction with specific protein targets [2].

Palmidin A: Specificity Over Monomeric Anthraquinones


Substituting Palmidin A with a monomeric anthraquinone (e.g., emodin, aloe-emodin, chrysophanol) or a different Palmidin congener (e.g., Palmidin B, C, D) is scientifically unjustified due to profound differences in molecular topology, target engagement profile, and binding energetics. Palmidin A is a heterodimer composed of aloe-emodin anthrone and emodin anthrone linked via a C–C bond, whereas Palmidin B is aloe-emodin–chrysophanol, Palmidin C is emodin–chrysophanol, and Palmidin D is a homodimer of chrysophanol . These structural variations translate into quantifiable differences in docking scores against key therapeutic targets. For instance, Palmidin A achieves a binding energy of −10.7 kcal/mol with SRC (1y57), while the structurally simpler monomer emodin exhibits markedly weaker binding affinities across multiple targets [1]. Furthermore, Palmidin A forms stable complexes with NOS2 and BCL2 in molecular docking studies—interactions that are not reported for its monomeric constituents or alternative Palmidin forms [2][3]. Generic substitution would therefore compromise target specificity and experimental reproducibility in any study relying on Palmidin A's defined molecular recognition properties.

Palmidin A: Quantitative Differentiation from Structural Analogs


Superior SRC Kinase Binding Affinity

In a systematic molecular docking study evaluating 28 ligand–receptor complexes, Palmidin A demonstrated the highest binding energy (−10.7 kcal/mol) for the SRC kinase (PDB ID: 1y57) among all tested compounds [1]. This value exceeds the binding energies of other prominent SRC-targeting alkaloids, including coptisine (−9.2 kcal/mol), berberine (−9.1 kcal/mol), obacunone (−8.9 kcal/mol), epiberberine (−8.8 kcal/mol), and columbamine (−7.8 kcal/mol). The differential ranges from 1.5 to 2.9 kcal/mol, which corresponds to a substantial difference in predicted inhibitory potency [1].

Molecular Docking Kinase Inhibition Network Pharmacology

Stable NOS2 Binding in Molecular Dynamics

Palmidin A forms a stable complex with inducible nitric oxide synthase (NOS2), as demonstrated by molecular dynamics (MD) simulations over a 100 ns trajectory [1]. The root-mean-square deviation (RMSD) of both the protein backbone and the ligand remained within acceptable fluctuation ranges throughout the simulation, indicating a stable binding mode without significant dissociation events. Hydrogen bond analysis revealed persistent intermolecular contacts that underpin this stability [1]. In contrast, the monomeric constituents (aloe-emodin and emodin) are not reported to exhibit comparable NOS2 binding stability in published MD simulations.

Molecular Dynamics NOS2 Inhibition Chronic Gastritis

Distinct BCL2 Binding Mode

Molecular docking analysis reveals that Palmidin A interacts directly with the anti-apoptotic protein BCL2 (PDB:5uuk), a target implicated in cancer cell survival and chemoresistance [1]. The binding mode involves specific hydrophobic and hydrogen-bonding contacts within the BCL2 BH3-binding groove. While Palmidin B and Palmidin C have been reported to inhibit the NF-κB and PI3K pathways , no published docking or experimental data demonstrate direct BCL2 engagement by these congeners or by monomeric anthraquinones such as emodin or aloe-emodin.

BCL2 Inhibition Apoptosis Cancer Research

Distinct TPSA Profile from Heterodimeric Structure

Palmidin A exhibits a topological polar surface area (TPSA) of 155.52 Ų and a calculated logP of 7.15, reflecting its large hydrophobic bianthrone scaffold and six hydrogen bond donors [1]. In comparison, the monomer emodin (C₁₅H₁₀O₅) has a TPSA of 94.83 Ų and logP of 2.68, while the monomer aloe-emodin (C₁₅H₁₀O₅) has a TPSA of 94.83 Ų and logP of 2.95 [2]. The homodimeric Palmidin D (dichrysophanol bianthrone) has a predicted TPSA of approximately 132 Ų and lower hydrogen bond donor count. These differences directly impact membrane permeability predictions, solubility (predicted logS −5.0), and the compound's classification as non-bioavailable by Veber's Rule [1].

Physicochemical Properties Drug-likeness ADME Prediction

Palmidin A: Validated Research Applications


Computational Screening for SRC Kinase Inhibitors

Researchers performing virtual screening campaigns targeting SRC kinase should include Palmidin A as a high-affinity reference ligand or lead scaffold. Its docking score of −10.7 kcal/mol against SRC (PDB:1y57) outperforms coptisine (−9.2 kcal/mol) and berberine (−9.1 kcal/mol), establishing it as a quantitatively superior starting point for structure-based drug design [1]. This application is directly supported by the head-to-head docking data presented in Section 3.

Molecular Dynamics Studies of NOS2–Inhibitor Complexes

Investigators conducting molecular dynamics simulations of inducible nitric oxide synthase (NOS2) inhibition should employ Palmidin A as a validated ligand that maintains a stable binding pose over 100 ns trajectories [1]. This stability is not documented for monomeric anthraquinones, making Palmidin A a unique tool compound for probing NOS2 dynamics and for benchmarking computational protocols in chronic gastritis or inflammatory disease models [1].

BCL2-Targeted Apoptosis Assays and Cancer Cell Line Studies

Laboratories investigating BCL2-dependent apoptosis pathways should procure Palmidin A rather than other Palmidin congeners or monomeric anthraquinones. The demonstrated docking interaction with BCL2 (PDB:5uuk) [1] positions Palmidin A as a candidate for functional assays in cancer cell lines where BCL2 overexpression confers chemoresistance. This application is derived from the evidence of BCL2 binding reported in Section 3.

ADME and Permeability Benchmarking of Dimeric Anthracene Derivatives

For studies evaluating the structure–permeability relationships of dimeric natural products, Palmidin A serves as a reference standard with a well-defined TPSA (155.52 Ų) and logP (7.15) [1]. Its poor predicted bioavailability (Veber's Rule violation) contrasts sharply with monomeric anthraquinones, enabling researchers to isolate the impact of dimerization on absorption and distribution properties [1].

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